![molecular formula C16H15NO3 B2562397 Methyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 200278-95-1](/img/structure/B2562397.png)

Methyl 4-[(2-methylbenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

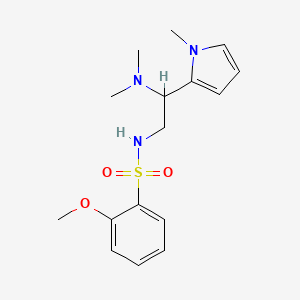

“Methyl 4-[(2-methylbenzoyl)amino]benzoate” is a chemical compound with the molecular formula C16H15NO3 . It is also known by other names such as “2-methyl-4- (2-methylbenzamido)benzoic acid” and "Benzoic acid, 4-[(2-methylbenzoyl)amino]-, methyl ester" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-[(2-methylbenzoyl)amino]benzoate” include a density of 1.3±0.1 g/cm3, boiling point of 382.9±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 185.4±27.9 °C . It also has a molar refractivity of 77.4±0.3 cm3, polar surface area of 66 Å2, and a molar volume of 213.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

1. Bioactive Precursor in Organic Synthesis

Methyl 2-formyl benzoate, sharing a structural similarity with Methyl 4-[(2-methylbenzoyl)amino]benzoate, is recognized for its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for discovering new bioactive molecules. Its versatility in organic synthesis makes it a valuable raw material for preparing medical products, playing a crucial role in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

2. Environmental Presence and Reactivity

Parabens, structurally related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, are primarily used as preservatives in various products. Despite being considered emerging contaminants, they are biodegradable and persistently present in surface water and sediments. Methylparaben, a variant, is predominantly found, mirroring its extensive use in consumer products. These compounds can react with chlorine, leading to the formation of chlorinated by-products, further emphasizing the need for comprehensive studies on their environmental behavior and toxicity (Haman et al., 2015).

3. Photostability and Degradation Products

In the context of nitisinone, a compound related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, studies have explored its stability under various conditions, including exposure to different pH levels, temperatures, and ultraviolet radiation. This research is pivotal in understanding the stability and degradation pathways of similar compounds, contributing to a better comprehension of their potential risks and benefits in medical applications. It’s noteworthy that the stability of such compounds increases with higher pH levels (Barchańska et al., 2019).

4. Health Aspects and Cytotoxic Mechanisms

Methyl paraben, closely related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, has been extensively studied for its health aspects. Used as a preservative in various products, it does not accumulate in the body and is considered practically non-toxic. However, it's essential to understand its cytotoxic mechanisms, which might be linked to mitochondrial failure, to ensure safety in its applications (Soni et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLDBBDVYSFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)

![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)

![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)